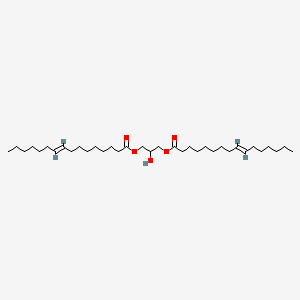

![molecular formula C61H102O6 B3026207 4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酸,2,3-双[[(9Z)-1-氧代-9-十八烯-1-基]氧基]丙基酯 CAS No. 116198-39-1](/img/structure/B3026207.png)

4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酸,2,3-双[[(9Z)-1-氧代-9-十八烯-1-基]氧基]丙基酯

描述

Docosahexaenoic acid (DHA) is a major polyunsaturated fatty acid (PUFA) found in fish lipids, known for its cardiovascular protective effects and biological actions, including the inhibition of prostaglandin biosynthesis . DHA is characterized by its six CC double bonds and is a substrate for various enzymatic reactions in the body, such as lipoxygenation in the retina . The compound , 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, is a derivative of DHA, which suggests it may share some of the properties and biological activities of DHA.

Synthesis Analysis

The synthesis of DHA derivatives, such as the C22 analog of leukotriene C4, has been achieved through chemical synthesis . Additionally, Ru-based catalysis has been used to produce deuterated forms of DHA, which are resistant to autoxidation and have potential as neurological and retinal drugs . The synthesis process involves deuteration at bis-allylic and allylic positions, with a detailed characterization of the reaction kinetics and the extent of deuteration at each position .

Molecular Structure Analysis

The molecular structure of DHA and its derivatives is characterized by the regular placement of CC double bonds, separated by methylene groups. This structure has been studied using photoelectron spectroscopy and MNDO calculations, revealing that the occupied π orbitals are delocalized over several CC double bond groups, despite the double bonds appearing to be isolated from one another .

Chemical Reactions Analysis

DHA undergoes various chemical reactions, including autooxidation and lipoxygenation. Autooxidation of DHA leads to the formation of hydroxydocosahexaenoate isomers, which have been identified and characterized using chromatography and mass spectrometry . In the retina, DHA is metabolized to lipoxygenase reaction products, including mono- and di-hydroxy derivatives . The autoxidation of DHA esters has also been studied, with the identification of several oxidation products and proposed mechanisms for their formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHA and its derivatives are influenced by their high degree of unsaturation. The autoxidation process of DHA is affected by the position of the double bonds and hydroxyl groups, as evidenced by the selectivity observed in different chromatography methods . The deuterated forms of DHA show different kinetics and extents of deuteration at various positions, which can affect their stability and resistance to oxidation .

科学研究应用

DHA 的生物活性代谢物

二十二碳六烯酸 (DHA) 以其有益的膳食贡献以及作为抗炎特殊促分辨介质 (SPM)(如消旋体、防御素和马雷辛)的前体而闻名。DHA 代谢产生 70 多种生物活性代谢物,这些代谢物在各个研究领域都具有重要意义。这些代谢物,包括 DHA 衍生的 SPM、DHA 环氧化物等,在增加能量消耗、脂质分解代谢、免疫调节、炎症消退、伤口愈合和组织再生中起着至关重要的作用。它们的有益作用包括神经保护、抗高血压、抗高痛觉过敏和抗肿瘤发生等。DHA 独特的化学结构和双键几何构型,加上其代谢途径,表明未来有可能发现新的生物活性衍生物 (Kuda,2017 年)。

DHA 和记忆功能

研究表明 DHA 血浆状态/膳食摄入与认知功能之间存在正相关关系。一项旨在评估 DHA 单独或与二十碳五烯酸 (EPA) 联合摄入对健康成年人记忆域(情景记忆、工作记忆和语义记忆)的影响的荟萃分析显示,情景记忆结果显着改善,尤其是在轻度记忆障碍 (MMC) 的成年人中,并且 DHA/EPA 剂量 >1 g/天。这些发现支持 DHA/EPA 摄入与老年人记忆功能之间有益的关联,表明 DHA 在衰老和轻度认知障碍的情况下增强记忆功能的作用 (Yurko-Mauro、Alexander 和 Van Elswyk,2015 年)。

神经健康中的磷脂和 DHA

DHA,一种 omega-3 多不饱和脂肪酸 (PUFA),对于神经发育、学习和视力至关重要。大脑 DHA 水平不足与帕金森氏症和阿尔茨海默氏症等神经退行性疾病有关。甘油磷脂 (GP) 在将 DHA 输送到大脑中至关重要。这篇综述强调了 DHA 在磷脂 (PL) 和溶血磷脂 (Lyso-PL) 的 sn-2 位酯化时的重要性,强调了富含 DHA 的溶血磷脂在预防和治疗神经退行性疾病的药物应用中的潜力 (Hachem 和 Nacir,2022 年)。

DHA、自主神经系统和认知功能

该研究探讨了这样一个假设,即 DHA 对认知功能和心血管健康产生的积极影响可能是通过调节心率和呼吸等基本功能的自主神经系统来介导的。这种观点与观察结果一致,即 DHA 影响与唤醒和注意力相关的基本认知成分,这表明 DHA 在通过中枢神经系统以外的生理机制支持认知健康方面发挥着更广泛的作用 (Gustafson、Colombo 和 Carlson,2008 年)。

作用机制

Target of Action

The primary target of this compound, also known as 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, is the central nervous system (CNS) . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS .

Mode of Action

This compound interacts with its targets by preventing LPS-induced dendritic cell maturation , characterized by a lack of proinflammatory cytokine production . It also acts as a Retinoid X receptor (RXR) ligand .

Biochemical Pathways

The compound is involved in several biochemical pathways. It improves the nitroso-redox balance and reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells . It is also involved in the production of numerous oxylipins, including specialized pro-resolving mediators (SPMs), which are produced by lipoxygenases .

Pharmacokinetics

It is known to be soluble in ethanol , which may influence its absorption and distribution in the body.

Result of Action

The compound has several molecular and cellular effects. It plays a major anti-inflammatory role and inhibits Aβ1-42 fibrillation and toxicity in vitro . It also regulates host defense and the resolution of inflammation .

Action Environment

It is known that the compound is stable under desiccating conditions and can be stored for up to 12 months .

属性

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H102O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-28,30-33,36,39,45,48,58H,4-6,8-9,11-15,17-18,20-24,29,34-35,37-38,40-44,46-47,49-57H2,1-3H3/b10-7-,19-16-,28-25-,31-30-,32-26-,33-27-,39-36-,48-45- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVBKJOYLFHVKV-DNVUEQEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)

![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)

![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)

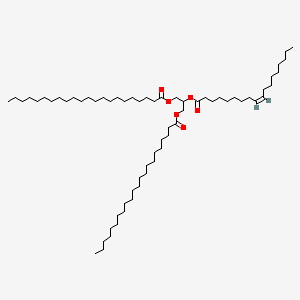

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)